4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
CAS No.: 721916-33-2
Cat. No.: VC6990886
Molecular Formula: C15H12ClN3OS
Molecular Weight: 317.79
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 721916-33-2 |
---|---|
Molecular Formula | C15H12ClN3OS |
Molecular Weight | 317.79 |
IUPAC Name | 4-(3-chloro-4-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C15H12ClN3OS/c1-20-13-8-7-11(9-12(13)16)19-14(17-18-15(19)21)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,21) |
Standard InChI Key | CXYQDOBBISPPHW-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound 4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole core substituted at positions 4 and 5 with aromatic groups and a thiol (-SH) moiety at position 3 (Figure 1). The 4-position is occupied by a 3-chloro-4-methoxyphenyl group, which introduces both electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the benzene ring. The 5-position hosts a simple phenyl group, contributing to the compound’s hydrophobic character.
Table 1: Molecular properties of 4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Property | Value |
---|---|
Molecular formula | C16H13ClN3O2S |
Molecular weight (g/mol) | 354.81 |
Hydrogen bond donors | 1 (thiol group) |
Hydrogen bond acceptors | 4 (triazole N, methoxy O) |
logP (lipophilicity) | ~4.2 (estimated) |
Topological polar surface area | 85.3 Ų |
The chloro and methoxy groups on the phenyl ring create a steric and electronic environment that influences solubility, membrane permeability, and target binding . The thiol group enhances reactivity, enabling disulfide bond formation or metal coordination, which is critical for enzyme inhibition .
Synthetic Pathways and Optimization
Core Triazole Formation
The synthesis of 1,2,4-triazole-3-thiol derivatives typically begins with the cyclization of hydrazide precursors. For this compound, 3-chloro-4-methoxybenzoic acid hydrazide serves as the starting material. Reaction with phenyl isothiocyanate in alkaline ethanol yields a thiosemicarbazide intermediate, which undergoes cyclization in the presence of hydrazine hydrate to form the triazole-thiol core .
Functionalization Strategies
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Condensation with Aldehydes: The thiol group at position 3 reacts with electrophiles such as alkyl halides or aldehydes to form thioethers or Schiff bases, respectively. For example, treatment with 3-chloro-4-methoxybenzaldehyde introduces the substituted phenyl group at position 4 .
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S-Alkylation: Alkylation of the thiol group with reagents like methyl iodide or benzyl bromide enhances lipophilicity, improving blood-brain barrier penetration .
Table 2: Key synthetic intermediates and yields
Intermediate | Reaction Step | Yield (%) |
---|---|---|
3-chloro-4-methoxybenzoic acid hydrazide | Hydrazinolysis of methyl ester | 92 |
Thiosemicarbazide derivative | Reaction with phenyl isothiocyanate | 85 |
Triazole-thiol core | Cyclization with hydrazine | 78 |
Optimization studies emphasize the use of polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to accelerate cyclization .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Triazole-thiol derivatives exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The chloro and methoxy substituents enhance membrane disruption by increasing hydrophobicity, while the thiol group interferes with microbial enzymatic systems . In agar-well diffusion assays, analogous compounds show inhibition zones of 12–18 mm at 50 µg/mL, comparable to fluconazole .
Cholinesterase Inhibition
S-alkylated triazole-thiols demonstrate significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer’s disease. The compound 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (IC50: 38.35 µM for AChE) highlights the role of long alkyl chains in enhancing binding to the enzyme’s peripheral anionic site .
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: High logP (~4.2) suggests good intestinal absorption but potential hepatic first-pass metabolism.
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Metabolism: Cytochrome P450 enzymes (CYP3A4) mediate oxidative demethylation of the methoxy group, producing a catechol metabolite .
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Excretion: Renal clearance dominates due to moderate molecular weight (<500 Da) .
Toxicity Considerations
Future Directions and Applications
Structural Optimization
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Hybridization with Known Pharmacophores: Conjugation with pyrimidine or indole moieties may enhance DNA intercalation or topoisomerase inhibition .
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Prodrug Development: Masking the thiol group as a disulfide or thiophosphate could improve oral bioavailability .
Targeted Drug Delivery
Nanoparticle encapsulation (e.g., PLGA or liposomes) may mitigate off-target effects while enhancing tumor accumulation. Preliminary studies with triazole-loaded liposomes show a 3-fold increase in tumor-to-normal tissue uptake ratios .
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